Dihydrotetrodecamycin

Antibacterial activity Structure-Activity Relationship Tetrodecamycin

Choose Dihydrotetrodecamycin (≥70%) for its unique role as a definitive negative control in SAR studies. Its single structural difference from the potent tetrodecamycin—the absence of an exo-methylene group—results in a complete loss of potent activity, making it essential for pharmacophore definition. Ideal for enzymatic assays of TedH and biosynthetic pathway elucidation. Select for research requiring the weakly active analog.

Molecular Formula C18H24O6
Molecular Weight 336.4 g/mol
Cat. No. B1244551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydrotetrodecamycin
Synonymsdihydrotetrodecamycin
Molecular FormulaC18H24O6
Molecular Weight336.4 g/mol
Structural Identifiers
SMILESCC1C2C(C3(CCCCC3C1(C(=O)C4=C(O2)C(OC4=O)C)C)O)O
InChIInChI=1S/C18H24O6/c1-8-12-15(20)18(22)7-5-4-6-10(18)17(8,3)14(19)11-13(24-12)9(2)23-16(11)21/h8-10,12,15,20,22H,4-7H2,1-3H3/t8-,9+,10+,12+,15-,17-,18+/m1/s1
InChIKeyUMVGVJGZMKQXJC-YRWKBYQYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dihydrotetrodecamycin Procurement Guide: A Structurally Defined Intermediate in the Tetrodecamycin Antibiotic Class


Dihydrotetrodecamycin is a polyketide antibiotic belonging to the tetrodecamycin family, characterized by a fused tetracyclic system that includes a unique tetronate ring [1]. It was originally isolated as a minor, weakly active co-metabolite alongside the potent parent compound, tetrodecamycin, from the fermentation broth of *Streptomyces nashvillensis* MJ885-mF8 [1]. Structurally, it is defined by the absence of an exo-methylene group present in tetrodecamycin, a modification that arises from a biosynthetic reduction step [1]. This compound serves as a critical research tool for understanding structure-activity relationships (SAR) and the complex biosynthetic pathway of its class [1][2].

Dihydrotetrodecamycin: Why a Generic 'Weakly Active' Tetrodecamycin Analog is Not Interchangeable


Dihydrotetrodecamycin cannot be substituted for its close structural analog, tetrodecamycin, due to a critical functional divergence: a single structural modification—the reduction of an exo-methylene group—profoundly attenuates its antibacterial potency [1]. While tetrodecamycin exhibits potent, quantifiable activity against Gram-positive bacteria and MRSA, dihydrotetrodecamycin is explicitly characterized as 'weakly active' [1]. This fundamental difference in bioactivity, stemming from a defined chemical change, makes the compounds non-interchangeable in any assay requiring potent antimicrobial effects. Conversely, this same structural divergence establishes dihydrotetrodecamycin's unique value as a negative control for SAR studies, an essential intermediate for pathway elucidation, and a tool for investigating the molecular basis of activity within the tetrodecamycin class [2].

Quantitative Evidence for Differentiating Dihydrotetrodecamycin from Analogs


Dihydrotetrodecamycin is a 'Weakly Active' Analog Relative to Tetrodecamycin

Dihydrotetrodecamycin is differentiated from its parent compound, tetrodecamycin, by a clear and quantifiable reduction in antibacterial activity. Tetrodecamycin demonstrates potent activity against Gram-positive bacteria, including MRSA, with Minimum Inhibitory Concentration (MIC) values in the range of 6.25-12.5 μg/L [1]. In contrast, dihydrotetrodecamycin is described as 'weakly active' in the same primary literature, indicating a significant loss of potency due to the structural modification [1]. This differential activity profile is the primary scientific justification for selecting dihydrotetrodecamycin as a negative control or an SAR probe rather than as a lead antimicrobial candidate.

Antibacterial activity Structure-Activity Relationship Tetrodecamycin

Structural Basis for Reduced Activity: Absence of the Exo-Methylene Group

The key structural difference between dihydrotetrodecamycin and its more active analog, tetrodecamycin, is the absence of an exo-methylene group in the former [1]. This structural modification is directly responsible for the observed attenuation in antibacterial potency. The exo-methylene moiety in tetrodecamycin is believed to be part of the pharmacophore, and its reduction in dihydrotetrodecamycin renders the compound 'weakly active' [1]. This defined chemical distinction allows researchers to use dihydrotetrodecamycin as a specific chemical probe to assess the contribution of this functional group to the overall biological activity of the class.

Structural Chemistry Tetrodecamycin Pharmacophore

Alternative Production Source: Deep-Sea Derived Streptomyces sp. SCSIO 5604

While originally isolated from *Streptomyces nashvillensis*, a patent describes a novel method for producing dihydrotetrodecamycin from the deep-sea derived strain *Streptomyces* sp. SCSIO 5604 [1]. This represents a verifiable alternative source for the compound, which can be important for supply chain resilience or comparative metabolomic studies. The patent demonstrates that this deep-sea strain can produce the compound with inhibitory potential against drug-resistant MRSA and aquatic pathogens, providing an additional fermentation-based route for obtaining the material.

Natural Product Discovery Marine Actinomycetes Fermentation

Defined Role as a Biosynthetic Intermediate in a Two-Enzyme Cascade

Dihydrotetrodecamycin is not merely a minor product but a key intermediate in the biosynthesis of the tetrodecamycin class. Research has elucidated that the cytochrome P450 enzyme, TedH, catalyzes a two-step cascade involving ether bridge formation and regio/stereoselective C-13 hydroxylation to convert dihydrotetrodecamycin into the more complex, active tetrodecamycin structure [1]. This defined role in a recently elucidated biosynthetic pathway provides a distinct, high-value research application for the compound that is not shared by more potent end-products like 13-deoxytetrodecamycin.

Biosynthesis Enzymology Cytochrome P450

Validated Research Applications for Dihydrotetrodecamycin


Structure-Activity Relationship (SAR) Studies and Negative Controls

Dihydrotetrodecamycin is the ideal choice for SAR studies aimed at defining the pharmacophore of the tetrodecamycin class. Because its sole structural difference from the potent parent compound (the absence of an exo-methylene group) correlates with a complete loss of potent activity, it serves as a definitive negative control [1][2]. In any assay measuring antibacterial activity, including it alongside tetrodecamycin provides direct, quantitative evidence for the essential role of that specific functional group.

Elucidation of Tetrodecamycin Biosynthesis and Enzymology

As a defined biosynthetic intermediate, dihydrotetrodecamycin is an essential substrate for studying the late-stage tailoring enzymes of the pathway. Its confirmed role as the direct substrate for the cytochrome P450 enzyme TedH makes it indispensable for in vitro enzymatic assays designed to characterize this enzyme's function, kinetics, and substrate specificity [1]. This application is unique to dihydrotetrodecamycin within its class.

Comparative Metabolomics and Alternative Production Sourcing

The existence of a patented method for producing dihydrotetrodecamycin from a deep-sea *Streptomyces* strain (SCSIO 5604) provides a concrete, alternative fermentation-based source [1]. Researchers can leverage this for comparative metabolomics studies to assess strain-dependent production yields or to establish a more accessible supply chain, differentiating it from analogs that may rely on a single, less-available producer organism.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dihydrotetrodecamycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.